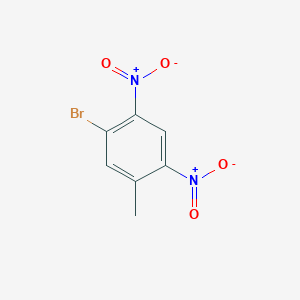

1-Bromo-5-methyl-2,4-dinitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-5-methyl-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-2-5(8)7(10(13)14)3-6(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNGFFZOPEJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968998 | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-53-0 | |

| Record name | NSC10983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-5-methyl-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 5 Methyl 2,4 Dinitrobenzene and Analogous Structures

Advanced Synthetic Routes to 1-Bromo-5-methyl-2,4-dinitrobenzene

The synthesis of this compound can be approached from two primary retrosynthetic pathways: the bromination of a dinitrotoluene precursor or the nitration of a bromotoluene derivative. A third approach involves multi-step functionalization from other readily available starting materials.

The most direct synthesis of this compound involves the electrophilic bromination of 2,4-dinitrotoluene. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Directing Effects: The methyl group (-CH₃) is an activating group and an ortho, para-director. The two nitro groups (-NO₂) are strongly deactivating groups and are meta-directors. In 2,4-dinitrotoluene, the directing effects of all three substituents converge on the C-5 position. The C-5 position is ortho to the methyl group and meta to both the C-2 and C-4 nitro groups. This strong reinforcement of directing effects makes the bromination of 2,4-dinitrotoluene highly regioselective for the C-5 position.

| Substituent on Toluene (B28343) Ring | Type | Directing Effect |

| -CH₃ (at C-1) | Activating | ortho, para |

| -NO₂ (at C-2) | Deactivating | meta |

| -NO₂ (at C-4) | Deactivating | meta |

Reaction Conditions: Despite the favorable regiochemistry, the presence of two strongly deactivating nitro groups makes the aromatic ring significantly less nucleophilic and thus less reactive towards electrophilic substitution. Therefore, forcing conditions are typically required for the bromination to proceed. This often involves the use of bromine in the presence of a Lewis acid catalyst, such as FeBr₃, and may require elevated temperatures.

An alternative approach begins with a brominated toluene derivative, which is then subjected to nitration. A logical precursor would be 3-bromo-toluene, as the methyl group is at position 1 and the bromo group is at position 3, corresponding to the desired 1,5-relationship in the final product after nitration.

Directing Effects: In this pathway, the directing effects are more complex. Both the methyl group (-CH₃) and the bromine atom (-Br) are ortho, para-directors. However, the methyl group is an activating group, while bromine is a deactivating group. When their directing effects are in conflict, the stronger activating group, in this case, the methyl group, generally exerts more control over the position of the incoming electrophile. Nitration of 3-bromo-toluene would be expected to yield a mixture of isomers. The incoming nitro groups would be directed to the positions ortho and para to the methyl group (C-2, C-4, C-6) and ortho and para to the bromine atom (C-2, C-4, C-6).

| Precursor | Substituent 1 (-CH₃ at C-1) | Substituent 2 (-Br at C-3) | Predicted Nitration Sites |

| 3-Bromo-toluene | Activating, o,p-director | Deactivating, o,p-director | C-2, C-4, C-6 |

Achieving Selectivity: To obtain the desired this compound (which corresponds to nitration at the 2 and 4 positions of 5-bromo-m-xylene's analogue), precise control over reaction conditions is necessary. This might involve a stepwise nitration. A first nitration would likely yield a mixture of mono-nitro isomers. Separating the desired 3-bromo-4-nitrotoluene or 3-bromo-6-nitrotoluene and then performing a second nitration could be a viable, albeit less efficient, route. The second nitration's regioselectivity would then be directed by three substituents, increasing the complexity. Modern methods using specific catalysts or nitrating agents can sometimes enhance selectivity for a particular isomer.

More complex, multi-step syntheses can also be envisioned, often employing functional group interconversions to achieve the desired substitution pattern. These routes can offer advantages when direct bromination or nitration proves to be low-yielding or non-selective.

One such strategy could start from an aniline (B41778) derivative, for example, 3-methyl-4,6-dinitroaniline. The amino group is a very strong activating, ortho, para-director, which can be used to control the position of other substituents. The synthesis could proceed as follows:

Dinitration of m-toluidine: Nitration of m-toluidine (3-methylaniline) would lead to the introduction of nitro groups at positions activated by the amino and methyl groups.

Diazotization: The resulting 3-methyl-4,6-dinitroaniline can then undergo diazotization by treatment with nitrous acid (generated from NaNO₂ and a strong acid) to form a diazonium salt.

Sandmeyer Reaction: The diazonium group can then be replaced by a bromine atom using a Sandmeyer reaction with copper(I) bromide (CuBr). This sequence allows for the introduction of the bromine atom in a position that might not be accessible through direct electrophilic bromination of the dinitrotoluene precursor.

Another approach could involve the oxidation of the methyl group to a carboxylic acid, which is a meta-director, to influence the position of incoming substituents, followed by its reduction back to a methyl group late in the synthesis. Such multi-step sequences provide greater flexibility in assembling polysubstituted aromatic compounds.

Mechanistic Insights into Synthesis Reactions

The synthesis of this compound is fundamentally governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is a result of the interplay between the electronic effects (both inductive and resonance) of the substituents on the stability of the carbocation intermediate.

The mechanism of electrophilic aromatic substitution proceeds via a two-step process:

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the electrophile (e.g., Br⁺ or NO₂⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system and yields the substituted product.

In a polyfunctionalized system like 2,4-dinitrotoluene, the substituents influence the stability of the arenium ion intermediate for attack at different positions.

Activating Groups (-CH₃): The methyl group is an electron-donating group through an inductive effect. It stabilizes the positive charge of the arenium ion, particularly when the charge is on the carbon atom to which the methyl group is attached. This occurs in the resonance structures for ortho and para attack, making these positions more favorable.

Deactivating Groups (-NO₂): The nitro group is strongly electron-withdrawing through both inductive and resonance effects. It destabilizes the positively charged arenium ion. This destabilization is most pronounced for ortho and para attack, where a resonance structure places the positive charge adjacent to the positively charged nitrogen atom of the nitro group. Consequently, attack at the meta position is least disfavored, making the nitro group a meta-director.

When brominating 2,4-dinitrotoluene, attack at C-5 leads to an arenium ion where the positive charge can be delocalized onto the C-1, C-3, and C-5 positions. The methyl group at C-1 helps stabilize the positive charge when it is at that position. The nitro groups at C-2 and C-4 exert their destabilizing effect, but since the attack is meta to both, the destabilization is less severe than it would be for an ortho or para attack relative to the nitro groups. The convergence of these electronic preferences makes the reaction highly selective for the C-5 position. Steric hindrance can also play a role; however, in this case, the C-5 position is relatively unhindered, further favoring substitution at this site.

Optimization of Reaction Conditions and Catalyst Selection

The synthesis of polysubstituted nitroaromatics such as this compound involves a careful optimization of reaction conditions to achieve high yield and selectivity. The nitration of aromatic compounds is a well-established electrophilic aromatic substitution reaction, typically employing a mixture of nitric acid and a strong acid catalyst. masterorganicchemistry.comscribd.com The optimization process generally focuses on parameters like temperature, reaction time, and the composition of the nitrating mixture.

For the dinitration of an activated or deactivated benzene ring, precise control of these factors is crucial. In the synthesis of m-dinitrobenzene from nitrobenzene, for example, maintaining the reaction temperature between 60-70°C is a key step. scribd.com More advanced studies using continuous flow microchannel reactors for the nitration of nitrobenzene have allowed for finer control over reaction parameters. In one such study, optimal conditions were identified as a reaction temperature of 85°C with a residence time of 70 seconds. sues.edu.cn The composition of the acid mixture was also a critical variable, with an optimal concentration of 92% sulfuric acid, a nitric acid to sulfuric acid molar ratio of 1:5.3, and a nitrobenzene to nitric acid molar ratio of 1:1.15. sues.edu.cn These conditions resulted in a high conversion of nitrobenzene (99.2%) with a significant yield of m-dinitrobenzene (85.5%). sues.edu.cn Multi-stage nitration processes for preparing meta-dinitrobenzene have also been developed, operating at lower temperatures of 5-40°C with specific mixed acid compositions (60-85% H₂SO₄, 2-30% HNO₃, and 5-25% H₂O). google.com

Catalyst selection is paramount in directing the regioselectivity and improving the efficiency and environmental footprint of nitration reactions. While traditional methods rely on homogeneous acid catalysts like sulfuric acid, recent research has explored heterogeneous catalysts. masterorganicchemistry.com For instance, Hβ zeolite has been successfully used as a recyclable catalyst for the para-selective nitration of bromobenzene using nitrogen dioxide (NO₂) as the nitrating agent. researchgate.netresearchgate.net This system achieved high conversion (85.7% to 90.5%) and selectivity for the para-isomer. researchgate.netresearchgate.net Other solid acid catalysts, such as SO₄²⁻/WO₃, have also shown excellent activity and reusability for the nitration of toluene with NO₂, highlighting a move towards more sustainable and safer industrial processes. researchgate.net For deactivated aromatic compounds, novel methods may be required to achieve nitration at a reasonable rate. scispace.com

The table below summarizes optimized reaction conditions found in the synthesis of various dinitrobenzene compounds, which can serve as a basis for developing a protocol for this compound.

| Product | Reactant | Nitrating Agent/Catalyst | Temperature (°C) | Key Findings |

| m-Dinitrobenzene | Nitrobenzene | HNO₃ / H₂SO₄ | 85 | In a microchannel reactor, achieved 99.2% conversion and 85.5% yield. sues.edu.cn |

| m-Dinitrobenzene | Benzene | Mixed Acid (H₂SO₄, HNO₃, H₂O) | 5-40 | Multi-stage process with specific acid concentrations. google.com |

| m-Dinitrobenzene | Nitrobenzene | Fuming HNO₃ / H₂SO₄ | 50-90 | Standard laboratory preparation with reflux for over 2 hours. youtube.com |

| p-Nitrobromobenzene | Bromobenzene | NO₂ / Hβ Zeolite | Not Specified | High conversion (85.7%) and para-selectivity. Catalyst is recyclable. researchgate.netresearchgate.net |

| p-Nitrotoluene | Toluene | NO₂ / Dealuminated Hβ Zeolite | Not Specified | High conversion (90.5%) and selectivity (72.6%). researchgate.net |

Isolation and Characterization of Reaction Intermediates

The mechanism of electrophilic aromatic substitution, including nitration, proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the synthesis of this compound, the aromatic ring attacks the nitronium ion (NO₂⁺), which is formed in situ from nitric and sulfuric acids. masterorganicchemistry.com This initial attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation. The subsequent deprotonation of this intermediate restores aromaticity and yields the nitro-substituted product. masterorganicchemistry.com

Due to their high reactivity and transient nature, the direct isolation of these arenium ion intermediates from the reaction mixture is exceptionally challenging and generally not feasible under standard synthetic conditions. Their existence is typically inferred from kinetic studies and theoretical models.

However, the progress of the reaction and the formation of more stable intermediates or side-products can be monitored using various analytical techniques. Chromatographic methods are commonly employed for this purpose. For instance, in the reduction of m-dinitrobenzene, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) were used to analyze the product mixture and identify all components and their respective content. This allows for the tracking of the disappearance of starting materials and the appearance of products over time.

Once the reaction is complete, the final product and any stable, isolable byproducts are separated from the reaction mixture. A common procedure involves pouring the reaction mixture into ice water, which causes the organic product to precipitate. scribd.comyoutube.com The solid can then be collected by filtration. scribd.comyoutube.com Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol. scribd.com

The characterization of the final products and any isolated intermediates relies on a suite of spectroscopic and analytical methods. In the characterization of a related compound, 1-bromo-4-methyl-2-nitrobenzene, X-ray crystallography was used to determine its precise three-dimensional structure, including bond lengths and the dihedral angle between the nitro group and the phenyl ring. nih.gov For other complex bromo-nitro-aromatic derivatives, a combination of techniques is often used for full characterization, including:

Infrared (IR) Spectroscopy: To identify characteristic functional groups. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and determine the substitution pattern on the aromatic ring. acs.org

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound. acs.org

These techniques provide unambiguous evidence for the structure and purity of the synthesized molecules.

Computational Chemistry and Theoretical Studies of 1 Bromo 5 Methyl 2,4 Dinitrobenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1-bromo-5-methyl-2,4-dinitrobenzene at the atomic and molecular levels.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to determine its optimized molecular geometry and vibrational frequencies. researchgate.netnih.gov These calculations are essential for predicting the molecule's ground state properties and are often used to simulate infrared and Raman spectra, which show excellent agreement with experimental data. researchgate.net The structural parameters, such as bond lengths and angles, derived from DFT provide a detailed three-dimensional picture of the molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, such as Hartree-Fock (HF), are quantum chemistry methods based on first principles, without the inclusion of experimental data. sphinxsai.com For this compound, these methods are used to perform high-accuracy calculations of its electronic structure and properties. sphinxsai.com While computationally more intensive than DFT, ab initio calculations can provide benchmark results for comparison and validation of other computational methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. aimspress.com For this compound, the analysis of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net This analysis is fundamental for understanding charge transfer interactions within the molecule. nih.gov

Table 1: Frontier Molecular Orbital Energies and Properties

| Property | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and kinetic stability. aimspress.com |

Note: Specific energy values require dedicated computational studies on this molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that align with classical Lewis structures. numberanalytics.com This method investigates intramolecular and intermolecular bonding, interactions between bonds, and charge transfer or delocalization within the molecule. researchgate.net For this compound, NBO analysis can reveal hyperconjugative interactions and the delocalization of electron density, which are crucial for understanding its stability and reactivity. sphinxsai.comresearchgate.net The analysis quantifies the stabilization energies associated with these interactions, providing insight into the electronic delocalization from occupied (donor) to unoccupied (acceptor) orbitals. sphinxsai.com

Table 2: Key Interactions in NBO Analysis

| Interaction Type | Description | Significance |

| σ → σ | Interaction between a filled sigma bonding orbital and an empty sigma antibonding orbital. | Contributes to the stabilization of the molecule. |

| n → σ | Interaction between a lone pair (n) and an empty sigma antibonding orbital. | Indicates significant electron delocalization and stabilization. |

| π → π * | Interaction between a filled pi bonding orbital and an empty pi antibonding orbital. | Important in aromatic and conjugated systems for delocalization. |

Note: The specific stabilization energies (E(2)) would be determined from a detailed NBO calculation.

Conceptual Density Functional Theory (CDFT) for Reactivity Prediction

Conceptual DFT provides a framework to understand and predict chemical reactivity using various descriptors derived from the electron density.

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ): Related to the negative of electronegativity, it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

For this compound, the nitro groups, being strong electron-withdrawing groups, are expected to significantly influence these descriptors, likely resulting in a high electrophilicity index.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula (using HOMO and LUMO energies) | Chemical Interpretation |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to charge transfer. researchgate.net |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Capacity to accept electrons. researchgate.net |

Note: The calculation of these values is dependent on the HOMO and LUMO energies obtained from quantum chemical computations.

Local Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

In the realm of computational chemistry, local reactivity descriptors are crucial for predicting the most reactive sites within a molecule. For this compound, these descriptors help in understanding its behavior in chemical reactions, particularly in electrophilic and nucleophilic attacks.

Fukui Functions (f(r)) quantify the change in electron density at a specific point in a molecule as the total number of electrons changes. nih.govscm.com This function helps to identify the sites most susceptible to attack:

f+(r) : For nucleophilic attack (attack by an electron-rich species), this function indicates the most favorable site for an incoming electron.

f-(r) : For electrophilic attack (attack by an electron-deficient species), this function points to the most reactive site for electron removal.

f0(r) : For radical attack.

Parr Functions , an extension of this concept, are used to predict the regioselectivity of reactions by identifying the most electrophilic and nucleophilic sites within the molecule. researchgate.net

For this compound, the strong electron-withdrawing nature of the two nitro (-NO₂) groups significantly influences the electron distribution across the benzene (B151609) ring. The methyl group (-CH₃) is an ortho/para-director, while the nitro groups are meta-directors. Current time information in JP. Computational models predict that the carbon atoms attached to the nitro groups will have a high propensity for nucleophilic attack. Conversely, electrophilic attack is directed to other positions on the ring, influenced by the interplay of all substituents.

A hypothetical condensed Fukui function analysis for the aromatic carbons of this compound is presented below. The values indicate the most probable sites for attack.

| Atomic Site (Carbon) | Predicted f+(r) (for Nucleophilic Attack) | Predicted f-(r) (for Electrophilic Attack) | Role |

|---|---|---|---|

| C1-Br | High | Low | Site for nucleophilic substitution |

| C2-NO2 | Very High | Very Low | Primary site for nucleophilic attack |

| C3-H | Low | High | Potential site for electrophilic attack |

| C4-NO2 | Very High | Very Low | Primary site for nucleophilic attack |

| C5-CH3 | Low | Moderate | Influences ortho/para direction |

| C6-H | Low | High | Potential site for electrophilic attack |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of a molecule over time. ed.ac.uk By simulating the atomic movements, MD provides insights into the molecule's flexibility, stable conformations, and the energy barriers between them. nih.gov

For this compound, a key area of interest is the rotational freedom of the two nitro groups and the methyl group. The bulky nature of the bromine atom and the nitro groups can lead to significant steric hindrance, which restricts these rotations and defines the molecule's preferred three-dimensional shape.

MD simulations would typically track parameters such as dihedral angles, bond lengths, and potential energy over the simulation time to build a picture of the conformational space. The results would reveal the most populated (lowest energy) conformations and the dynamics of transitioning between different rotational states. Such simulations are critical for understanding how the molecule might interact with other molecules, for instance, how it might fit into the active site of an enzyme. nih.govacs.org

| Simulation Parameter | Purpose in Analyzing this compound |

|---|---|

| Dihedral Angle (C1-C2-N-O) | To determine the rotational orientation and flexibility of the nitro group at position 2. |

| Dihedral Angle (C3-C4-N-O) | To determine the rotational orientation and flexibility of the nitro group at position 4. |

| Potential Energy Surface | To identify the lowest energy (most stable) conformations and the energy barriers for conformational changes. |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule over the course of the simulation. |

Computational Vibrational Spectroscopy and Spectroscopic Data Simulation

Computational vibrational spectroscopy is a technique that simulates the infrared (IR) and Raman spectra of a molecule. nih.gov These simulations, typically performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), calculate the vibrational frequencies and intensities of a molecule's normal modes. irjet.netnih.gov

By comparing the simulated spectra with experimental data, researchers can achieve a detailed assignment of the vibrational bands to specific molecular motions, such as stretching, bending, and wagging of different functional groups. irjet.netamanote.com For this compound, this analysis would provide confirmation of its structure and insights into the bonding environment.

Key vibrational modes of interest include the symmetric and asymmetric stretches of the nitro groups, the C-Br stretch, and the various modes associated with the methyl group and the aromatic ring. The calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical models. nih.gov

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| NO₂ Asymmetric Stretch | ~1540-1560 | ~1530-1550 | Stretching of the N-O bonds in the nitro groups. |

| NO₂ Symmetric Stretch | ~1350-1370 | ~1340-1360 | Symmetric stretching of the N-O bonds. |

| C-H Aromatic Stretch | ~3050-3150 | ~3000-3100 | Stretching of the C-H bonds on the benzene ring. |

| C-Br Stretch | ~550-650 | ~540-640 | Stretching of the carbon-bromine bond. |

| CH₃ Stretch | ~2950-3050 | ~2900-3000 | Stretching of the C-H bonds in the methyl group. |

Theoretical Insights into Intramolecular and Intermolecular Interactions

Theoretical calculations provide a deep understanding of the non-covalent interactions that govern the structure and properties of molecular solids. These interactions can be both within a single molecule (intramolecular) and between adjacent molecules (intermolecular).

Intermolecular Interactions: In the solid state, nitroaromatic compounds are known to form specific intermolecular interactions that dictate their crystal packing. rsc.orgresearchgate.net For this molecule, the most significant interactions are expected to be:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methyl C-H groups of one molecule and the oxygen atoms of the nitro groups on a neighboring molecule. researchgate.net

π-π Stacking: The electron-deficient aromatic rings, polarized by the nitro groups, can stack on top of each other. These stacking interactions are a major contributor to the stability of the crystal lattice. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a nitro group on an adjacent molecule.

These interactions collectively determine the crystal structure and physical properties, such as melting point and solubility.

| Type of Interaction | Atoms Involved | Expected Significance |

|---|---|---|

| Intramolecular Steric Repulsion | -NO₂ vs. -Br; -NO₂ vs. -CH₃ | High; influences molecular conformation. |

| Intermolecular C-H···O Hydrogen Bond | Ring/Methyl C-H and Nitro O | Moderate; contributes to crystal packing. researchgate.net |

| Intermolecular π-π Stacking | Aromatic Rings | High; a primary driver of crystal lattice formation. rsc.org |

| Intermolecular Halogen Bonding | C-Br and Nitro O | Moderate; provides additional stability to the crystal structure. |

Reactivity and Chemical Transformations of 1 Bromo 5 Methyl 2,4 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 1-bromo-5-methyl-2,4-dinitrobenzene. The benzene (B151609) ring, typically electron-rich and thus unreactive towards nucleophiles, is strongly activated for SNAr by the presence of the two powerful electron-withdrawing nitro groups. youtube.comlibretexts.org

Reaction with Various Classes of Nucleophiles (e.g., Amines, Alcohols, Thiolates)

This compound readily undergoes reactions with a variety of nucleophiles. The bromine atom, positioned ortho to one nitro group and para to the other, serves as a good leaving group in these transformations.

Amines: Primary and secondary amines react with this compound to form N-substituted 5-methyl-2,4-dinitroaniline derivatives. For instance, the reaction with aniline (B41778) yields 2,4-dinitro-5-methyldiphenylamine. chegg.com These reactions are fundamental in synthesizing various substituted aniline compounds.

Alcohols/Alkoxides: In the presence of a base, alcohols (acting as alkoxides) can displace the bromide to form the corresponding aryl ethers. For example, reaction with sodium methoxide would yield 1-methoxy-5-methyl-2,4-dinitrobenzene.

Thiolates: Thiolates, being potent nucleophiles, react efficiently to produce aryl thioethers. The reaction with a thiolate anion (RS⁻) would result in the formation of a 1-(alkylthio)-5-methyl-2,4-dinitrobenzene derivative.

The general scheme for these reactions involves the nucleophilic attack at the carbon atom bearing the bromine, followed by the departure of the bromide ion.

Table 1: Examples of SNAr Reactions with this compound

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Amine | Aniline (C₆H₅NH₂) | 2,4-Dinitro-5-methyldiphenylamine |

| Alcohol | Sodium Methoxide (NaOCH₃) | 1-Methoxy-5-methyl-2,4-dinitrobenzene |

| Thiolate | Sodium Ethanethiolate (NaSC₂H₅) | 1-(Ethylthio)-5-methyl-2,4-dinitrobenzene |

Influence of Nitro Groups and Halogen on SNAr Reactivity

The high reactivity of this compound in SNAr reactions is a direct consequence of its electronic structure. rsc.org

Nitro Groups: The two nitro groups are strong electron-withdrawing groups, both by induction and, more significantly, by resonance. They delocalize the negative charge of the intermediate formed during the nucleophilic attack, thereby stabilizing it. libretexts.org This stabilization lowers the activation energy of the reaction, making the substitution process much more favorable. researchgate.net The ortho and para positions of the nitro groups relative to the bromine leaving group are crucial for this resonance stabilization. libretexts.org

Halogen Leaving Group: The nature of the halogen atom also influences the reaction rate. For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the intermediate. youtube.com Consequently, the bond strength between the carbon and the halogen is less critical than in SN1 or SN2 reactions. However, the electronegativity of the halogen is important. More electronegative halogens (like fluorine) polarize the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. youtube.com While bromine is a good leaving group, a corresponding fluoro- derivative would often react even faster in SNAr reactions.

Mechanistic Studies of SNAr Pathways (e.g., Meisenheimer Complexes, Single-Electron Transfer)

The mechanism of SNAr reactions for activated aryl halides like this compound is generally accepted to proceed through a two-step addition-elimination pathway. scribd.comnih.gov

The first step involves the attack of the nucleophile on the carbon atom attached to the bromine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . youtube.comresearchgate.net This complex is a key feature of the SNAr mechanism, and in some cases, these intermediates can be isolated and characterized. libretexts.orgnih.gov The negative charge in the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups. researchgate.netyoutube.com

In the second, typically faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. libretexts.org

While the Meisenheimer complex pathway is widely accepted, recent research has suggested that some SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a true intermediate. researchgate.netbris.ac.uk The specific pathway can depend on the reactants and reaction conditions. There is less evidence for single-electron transfer (SET) mechanisms in these types of reactions, which are more commonly associated with different reaction conditions or substrates.

Electrophilic Aromatic Substitution Reactions

In contrast to its high reactivity in SNAr, this compound is highly deactivated towards electrophilic aromatic substitution (EAS). quora.com

Competitive Halogenation and Nitration Studies

The substituents on the ring strongly influence the outcome of any potential EAS reaction.

Directing Effects: The two nitro groups are powerful deactivating groups and are meta-directors. stackexchange.com The methyl group is an activating group and an ortho, para-director. The bromine atom is a deactivating group but is also an ortho, para-director.

For a reaction like nitration or halogenation, which requires forcing conditions, the electrophile would be directed to the only available position on the ring, which is C6 (ortho to the methyl and bromine, and meta to both nitro groups). However, the deactivation is so profound that such reactions are difficult to achieve and are not commonly reported for this specific compound. The ring is simply too "electron-poor" to engage in typical EAS reactions. masterorganicchemistry.com

Reduction of Nitro Groups

The nitro groups in this compound can be chemically reduced to form amino groups. This transformation is a common and useful synthetic procedure in organic chemistry. wikipedia.orgmasterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. unimi.it This method is generally effective for reducing nitroarenes to anilines.

Metals in Acid: A classic method involves the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com

Selective reduction of one nitro group in the presence of another is also possible under specific conditions. For dinitro compounds, reagents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), known as the Zinin reduction, can sometimes selectively reduce one nitro group. echemi.comstackexchange.com In the case of 2,4-dinitrotoluene, the 4-nitro group is preferentially reduced due to steric and electronic factors. stackexchange.com A similar selectivity might be expected for this compound, potentially leading to the preferential reduction of the nitro group at the C4 position.

The complete reduction of both nitro groups would yield 1-bromo-5-methylbenzene-2,4-diamine.

Table 2: Potential Products from Reduction of Nitro Groups

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Complete Reduction | H₂, Pd/C or Sn/HCl | 1-Bromo-5-methylbenzene-2,4-diamine |

| Selective Reduction | Na₂S or (NH₄)₂Sₓ | 4-Amino-1-bromo-5-methyl-2-nitrobenzene (Predicted) |

Selective Reduction to Amino and Related Derivatives

The selective reduction of one nitro group in the presence of another is a key transformation for dinitroaromatic compounds. In the case of this compound, the regioselectivity of the reduction is influenced by both steric and electronic factors. Generally, the least sterically hindered nitro group is more susceptible to reduction. stackexchange.com In this molecule, the nitro group at the 4-position is flanked by a methyl group and a hydrogen atom, while the nitro group at the 2-position is situated between a bromine atom and a hydrogen atom.

Considering the relative sizes of the substituents (Br > CH3), the nitro group at the 4-position is sterically less hindered and would be the preferred site for reduction under controlled conditions. Reagents such as sodium sulfide or hydrogen sulfide in aqueous or alcoholic ammonia are commonly employed for such selective reductions. stackexchange.com The expected major product of a monoreduction would therefore be 5-bromo-2-methyl-4-nitroaniline.

Table 1: Factors Influencing Selective Nitro Group Reduction

| Factor | Influence on Selectivity | Expected Outcome for this compound |

| Steric Hindrance | The less hindered nitro group is preferentially reduced. | Reduction of the nitro group at the 4-position. |

| Electronic Effects | Electron-donating groups can influence the reactivity of adjacent nitro groups. | The methyl group may slightly activate the ring, but steric effects are generally dominant in this type of selective reduction. |

| Reagent | The choice of reducing agent and reaction conditions is crucial for achieving selectivity. | Mild reducing agents favor monoreduction. |

Catalytic Hydrogenation Pathways

Catalytic hydrogenation of dinitroaromatic compounds typically proceeds in a stepwise manner, with the formation of several intermediates. For compounds structurally similar to this compound, such as 2,4-dinitrotoluene, the hydrogenation process has been studied in detail. utwente.nlacs.org The reaction pathway generally involves the initial reduction of one nitro group to a nitroso group, followed by further reduction to a hydroxylamino group, and finally to an amino group. The second nitro group is then reduced in a similar fashion.

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), palladium on alumina (Pd/Al2O3), and Raney nickel. utwente.nlgoogle.comresearchgate.net The reaction is typically carried out under a hydrogen atmosphere, and the temperature and pressure can be adjusted to control the rate and selectivity of the reaction.

The expected hydrogenation pathway for this compound would likely proceed through the following intermediates:

Reduction of one nitro group to form bromo-methyl-nitro-nitrosobenzene isomers.

Further reduction to bromo-methyl-nitro-hydroxylaminobenzene isomers.

Formation of bromo-methyl-nitroaniline isomers.

Subsequent reduction of the second nitro group to yield the final product, 5-bromo-2-methylbenzene-1,4-diamine.

It is also possible that under certain catalytic conditions, hydrodebromination (removal of the bromine atom) could occur as a side reaction.

Cross-Coupling Reactions at the Bromine Site

The bromine atom in this compound serves as a handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. For substrates like this compound, the electron-withdrawing nature of the nitro groups can influence the reactivity of the C-Br bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This would allow for the introduction of a new aryl or vinyl group at the 1-position.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. jlu.edu.cn

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper co-catalyst. google.com

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Typical Catalyst | Typical Base | Typical Solvent |

| Suzuki-Miyaura | Pd(PPh3)4, Pd(OAc)2 | K2CO3, Cs2CO3 | Toluene (B28343), Dioxane, Water |

| Heck | Pd(OAc)2, PdCl2 | Et3N, K2CO3 | DMF, Acetonitrile |

| Sonogashira | Pd(PPh3)4, PdCl2(PPh3)2 | Et3N, Piperidine | THF, DMF |

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-catalyzed methods. The Ullmann reaction traditionally involves the coupling of an aryl halide with a nucleophile (e.g., an alcohol, amine, or thiol) in the presence of a stoichiometric amount of copper at high temperatures. utwente.nl Modern variations often use catalytic amounts of copper with appropriate ligands. For this compound, the electron-withdrawing nitro groups make the aryl halide particularly activated for such nucleophilic aromatic substitutions. utwente.nl

Table 3: Examples of Copper-Mediated Coupling Reactions

| Reaction Type | Nucleophile | Product Type |

| Ullmann Ether Synthesis | Alcohol/Phenol (B47542) | Aryl ether |

| Goldberg Reaction | Amine | Aryl amine |

| Ullmann Condensation | Thiol | Aryl thioether |

Derivatization Strategies for Functional Group Modification

Beyond reduction and cross-coupling, the functional groups of this compound can be modified through other derivatization strategies. A key reaction is nucleophilic aromatic substitution (SNA r), where the bromine atom is displaced by a nucleophile. The strong electron-withdrawing effect of the two nitro groups at the ortho and para positions makes the carbon atom attached to the bromine highly electrophilic and thus susceptible to nucleophilic attack. brainly.commasterorganicchemistry.comlibretexts.org

Common nucleophiles for SNAr reactions on activated aryl halides include alkoxides, phenoxides, amines, and thiols. For example, reaction with sodium methoxide would yield 1-methoxy-5-methyl-2,4-dinitrobenzene. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the nitro groups. libretexts.org

Investigation of Radical Pathways and Electron Transfer Processes

Nitroaromatic compounds are well-known to participate in radical and electron transfer reactions. The high electron affinity of the nitro groups in this compound makes it a good electron acceptor. Single-electron transfer to a nitroaromatic compound results in the formation of a nitro anion radical. nih.govdtic.mil These radical anions can be generated electrochemically or through chemical reduction.

The study of electron transfer processes is crucial for understanding the electrochemical properties and potential metabolic pathways of such compounds. nih.gov Radical reactions involving this compound could be initiated by homolytic cleavage of the C-Br bond under thermal or photochemical conditions, although this is less common than reactions involving the nitro groups. Radical reactions are typically chain reactions involving initiation, propagation, and termination steps. libretexts.org

Advanced Research Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The strategic placement of reactive sites on the benzene (B151609) ring of 1-bromo-5-methyl-2,4-dinitrobenzene makes it an exceptionally useful synthetic intermediate. The core of its versatility lies in the highly activated carbon-bromine bond. The electron density of the aromatic ring is significantly reduced by the strong mesomeric and inductive effects of the two nitro groups located at the ortho and para positions relative to the bromine atom. This activation renders the ipso-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. nih.govsigmaaldrich.com

This inherent reactivity allows for the facile introduction of various functional groups by displacing the bromide ion. Nucleophiles based on nitrogen, oxygen, and sulfur can readily react with the compound to form new carbon-heteroatom bonds. Furthermore, the nitro groups themselves can be chemically transformed, most commonly through reduction to amino groups, providing additional pathways for molecular elaboration. researchgate.net The methyl group can also influence the regioselectivity of reactions due to steric effects. researchgate.net This multi-faceted reactivity profile establishes this compound as a valuable scaffold for constructing more complex molecular architectures.

| Reactive Site | Type of Reaction | Potential Products |

| C-Br Bond | Nucleophilic Aromatic Substitution (SNAr) | Anilines, phenols, ethers, thioethers |

| -NO₂ Groups | Reduction | Diamino derivatives |

| C-Br Bond | Palladium-Catalyzed Cross-Coupling | Biaryls, stilbenes, polyaromatic systems |

| -CH₃ Group | Oxidation | Carboxylic acid derivatives |

While not a direct precursor to large, fused polycyclic aromatic hydrocarbons (PAHs), this compound is a valuable starting material for synthesizing complex, substituted polyaromatic systems through carbon-carbon bond-forming reactions. Its utility is most prominent in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. nih.govworldscientific.comrsc.org

In these reactions, the carbon-bromine bond of this compound serves as the electrophilic site for oxidative addition to a palladium(0) catalyst. The resulting organopalladium intermediate then undergoes transmetalation with an organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent, followed by reductive elimination to form a new C-C bond. This methodology allows for the coupling of the dinitrotolyl moiety with a wide variety of other aryl, heteroaryl, or vinyl groups.

The presence of electron-withdrawing nitro groups can significantly influence the reaction kinetics, often accelerating the rate-determining oxidative addition step. researchgate.net This makes the compound a highly reactive partner in these coupling reactions. Through sequential coupling strategies, complex non-fused polyaromatic structures can be assembled, where the dinitrotolyl unit can be a core component or a peripheral functional group.

Table of Exemplary Coupling Reactions:

| Reaction Name | Coupling Partner | Resulting Linkage | Application |

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Aryl-Aryl | Synthesis of biaryls and polyaryls |

| Stille Coupling | Organostannane | Aryl-Aryl, Aryl-Vinyl | Construction of conjugated systems |

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, and this compound serves as an excellent starting point for creating various heterocyclic scaffolds. The primary route to these structures is through nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization step. nih.gov

The process begins with the displacement of the highly activated bromine atom by a dinucleophile or a nucleophile containing a secondary reactive site. For instance, reaction with a hydrazine (B178648) derivative introduces a nitrogen-based nucleophile. The resulting N-substituted dinitroaniline can then undergo a cyclization reaction, often involving the reduction of one of the nitro groups to an amine, which can then react with a suitable functional group to close the ring.

Similarly, reaction with nucleophiles containing oxygen (e.g., amino-phenols) or sulfur (e.g., amino-thiols) can lead to the formation of oxygen- or sulfur-containing heterocycles. A specific laboratory procedure highlights the reaction of the closely related 1-bromo-2,4-dinitrobenzene (B145926) with aniline (B41778) to form 2,4-dinitrodiphenylamine, a precursor for phenazine-type heterocycles. nih.gov This principle is directly applicable to this compound for accessing a diverse range of heterocyclic systems.

Development of Advanced Organic Reagents

This compound and its derivatives are instrumental in the development of advanced organic reagents, particularly for analytical and derivatization purposes. The core utility stems from the ability to covalently attach the 5-methyl-2,4-dinitrophenyl (DNP-Me) group to other molecules.

This process, known as derivatization or "tagging," is crucial in analytical chemistry. Many molecules, such as amino acids or fatty acids, lack a strong chromophore and are therefore difficult to detect using UV-Vis spectroscopy. By reacting these molecules with this compound, the DNP-Me group is attached. This group is a strong chromophore, meaning it absorbs light intensely in the UV-visible region, allowing for sensitive detection and quantification of the derivatized molecule.

A well-known application for the analogous compound, 1-bromo-2,4-dinitrobenzene, is in the glutathione (B108866) S-transferase (GST) enzyme assay. wikipedia.orgedu.krd In this assay, the enzyme catalyzes the conjugation of glutathione (a thiol-containing tripeptide) to the electrophilic aromatic ring, displacing the bromide. The resulting product has a distinct absorbance, allowing for the real-time monitoring of enzyme activity. This principle allows this compound to be used as a substrate to develop and screen for the activity of various enzymes.

Applications in Functional Organic Materials Research

The strong electron-accepting nature of the dinitrophenyl moiety makes this compound an attractive building block for the synthesis of functional organic materials with tailored electronic and optical properties.

This compound is an excellent precursor for the synthesis of push-pull chromophores. These are molecules that contain an electron-donating (push) group and an electron-accepting (pull) group linked by a π-conjugated system. edu.krdresearchgate.net The 5-methyl-2,4-dinitrophenyl group is a very potent electron acceptor.

A common synthetic strategy involves the substitution of the bromine atom with a nucleophile that contains an electron-donating group, such as an aniline or phenol (B47542) derivative. This reaction directly links the donor and acceptor moieties, creating a molecule with a low-energy intramolecular charge transfer (ICT) transition. This ICT is responsible for the molecule's color, as it absorbs light in the visible spectrum. The resulting chromophores often exhibit solvatochromism, where their color changes depending on the polarity of the solvent, making them useful as environmental sensors. rsc.orgsigmaaldrich.com

While many simple dinitrophenyl derivatives tend to be non-fluorescent, they can be incorporated into larger, more rigid structures to create fluorophores. For example, by incorporating the dinitrophenylamine structure into a fluorescein (B123965) scaffold, it is possible to create pH-sensitive fluorescent probes. chemicalbook.com The bromine atom on the parent compound provides a convenient handle for such elaborations using cross-coupling reactions.

In the field of organic electronics, there is a significant need for electron-accepting (n-type) organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic solar cells. The performance of these materials is heavily dependent on their molecular structure and, in particular, the energy levels of their frontier molecular orbitals (HOMO and LUMO).

This compound can serve as a valuable precursor for creating n-type materials. The 5-methyl-2,4-dinitrophenyl unit is a powerful electron-withdrawing group. By synthetically attaching this unit to the backbone of a known π-conjugated semiconductor (like a polythiophene or oligothiophene), the LUMO energy level of the resulting material can be significantly lowered. A low LUMO level is a critical prerequisite for efficient electron injection and transport, which are the defining characteristics of n-type semiconductors.

The synthesis would typically involve converting this compound into a form suitable for polymerization or coupling, such as a boronic ester or a stannane (B1208499) derivative, and then reacting it with a suitable comonomer. While specific high-performance semiconductors based on this exact precursor are still an emerging area of research, the fundamental design principle of using strong electron-accepting moieties to induce n-type behavior is a well-established and validated strategy in materials science.

Intermediates in Specialty Chemical Synthesis (e.g., Dyes, Pigments)

The chemical reactivity of this compound, and more specifically its amine derivatives, positions it as a valuable intermediate in the synthesis of specialty chemicals, particularly in the realm of dyes and pigments. The presence of nitro groups and a bromine atom on the benzene ring allows for a variety of chemical transformations, making it a versatile building block for complex organic molecules with desirable coloristic and performance properties.

The primary route to utilizing compounds like this compound in dye synthesis involves the chemical reduction of one of the nitro groups to form an amino group. This transformation yields a substituted aniline derivative, such as 2-bromo-4-nitro-6-methylaniline or 2-bromo-6-methyl-4-nitroaniline. These resulting aromatic amines are key precursors for the production of azo dyes, which constitute the largest and most diverse class of synthetic colorants.

The general synthesis of azo dyes involves a two-step process: diazotization followed by coupling. In the first step, the primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures. This reaction converts the amino group into a highly reactive diazonium salt.

The subsequent step is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, or aromatic amines. The selection of both the diazo component (the aromatic amine) and the coupling component determines the final color and properties of the dye.

A closely related compound, 2-bromo-4,6-dinitroaniline (B162937), serves as a well-documented precursor in the synthesis of commercially significant disperse dyes. nih.govsigmaaldrich.com Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765). textilelearner.net For instance, 2-bromo-4,6-dinitroaniline is a known intermediate and metabolite of C.I. Disperse Blue 79, a widely used navy blue dye for polyester fibers. sigmaaldrich.comscbt.com

The synthesis of disperse dyes from such precursors follows the aforementioned diazotization and coupling pathway. The resulting monoazo dyes often exhibit good to excellent fastness properties, which are crucial for textile applications. These properties include light fastness (resistance to fading upon exposure to light), wash fastness (resistance to color loss during washing), and sublimation fastness (resistance to color migration at high temperatures, which is particularly important for polyester dyeing). iiste.orgkoreascience.kr

Research into monoazo disperse dyes derived from substituted anilines has shown that the nature and position of the substituents on both the diazo and coupling components significantly influence the spectral properties (color) and fastness of the dyes. koreascience.krscienceworldjournal.org For example, the presence of electron-withdrawing groups, such as the nitro and bromo substituents in 2-bromo-4,6-dinitroaniline, can affect the electron density of the azo-chromophore and thus the wavelength of maximum absorption (λmax), which dictates the color of the dye. scienceworldjournal.org

The following table provides a generalized overview of the synthesis and properties of disperse dyes derived from a bromo-nitro-substituted aniline precursor.

| Property | Description |

| Precursor | 2-Bromo-4,6-dinitroaniline (as a proxy for the amine of this compound) |

| Dye Class | Monoazo Disperse Dyes |

| Synthesis Route | 1. Diazotization of the precursor amine. 2. Azo coupling with a suitable coupling component (e.g., N-alkylanilines, heterocyclic amines). ijirset.comnih.gov |

| Application | Dyeing of hydrophobic fibers, particularly polyester. textilelearner.net |

| Color Range | Varies depending on the coupling component, but can produce a range of shades including violets and blues. nih.gov |

| Fastness Properties | Generally good to excellent wash, light, and sublimation fastness on polyester. iiste.orgkoreascience.kr |

Environmental Research and Degradation Studies of Substituted Nitroaromatic Compounds

Chemical Degradation Pathways

The chemical degradation of nitroaromatic compounds is a critical process in their environmental removal. For compounds like 1-Bromo-5-methyl-2,4-dinitrobenzene, advanced oxidation processes and photolytic and hydrolytic transformations are expected to be significant degradation pathways, similar to other dinitrotoluenes.

Advanced Oxidation Processes (AOPs) are effective in degrading recalcitrant organic pollutants like dinitrotoluene. These processes generate highly reactive hydroxyl radicals (•OH) that can initiate the breakdown of the aromatic ring. Fenton and photo-Fenton processes, which involve the use of hydrogen peroxide and iron salts, have been shown to be effective for the degradation of 2,4-dinitrophenol, a related compound. researchgate.net

Computational studies on the interaction of 2,4-DNT with hydroxyl radicals suggest a decomposition pathway that involves a series of hydrogen abstractions and hydroxyl attachments. scimatic.orgdnu.dp.ua This leads to the formation of intermediates such as 2,4-dinitrobenzyl alcohol, 2,4-dinitrobenzaldehyde, and 2,4-dinitrobenzoic acid. scimatic.orgdnu.dp.ua Further reactions can lead to the replacement of nitro and carboxyl groups with hydroxyl groups, resulting in compounds like 2,4-dihydroxybenzoic acid and 2,4-dinitrophenol. dnu.dp.ua Ozonation, another AOP, in combination with Fe(II) has also been shown to degrade DNT in wastewater, with intermediates including dinitrobenzaldehyde, dinitrobenzoic acid, and dinitrobenzene.

Photolysis, or degradation by light, is another important environmental degradation mechanism for nitroaromatic compounds. epa.govepa.gov In the atmosphere, vapor-phase 2,4- and 2,6-DNT are broken down by photodegradation with an estimated half-life of about 75 days. epa.gov For brominated aromatic compounds, photodegradation often involves the reductive debromination, where bromine atoms are removed from the aromatic ring. mdpi.comnih.gove3s-conferences.org The presence of bromine atoms can influence the absorption of light and the subsequent photochemical reactions. nih.gov

Hydrolysis, the reaction with water, is generally a slow degradation process for dinitrotoluenes under neutral pH conditions. cdc.gov However, under alkaline conditions, hydrolysis can become a more significant degradation pathway. nih.gov Alkaline hydrolysis of 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrotoluene (DNT) can lead to the substitution of a nitro group by a hydroxide ion. nih.govacs.orgusgs.gov For DNT, this can result in the formation of various hydrolysis products. acs.org

Biotransformation and Biodegradation Research

The biodegradation of nitroaromatic compounds by microorganisms is a key area of environmental research, offering potential for bioremediation of contaminated sites.

Numerous microorganisms have been identified that can degrade dinitrotoluene isomers. The biodegradation of 2,4-DNT can proceed through different pathways depending on the microbial species and environmental conditions.

One common pathway, observed in a Pseudomonas sp., involves an initial dioxygenase attack on the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (4M5NC) and the release of a nitrite (B80452) group. asm.org Subsequent enzymatic reactions lead to the complete mineralization of the compound. asm.org Microbial consortia have also been shown to be effective in degrading 2,4-DNT, with different species carrying out different steps of the degradation pathway. nih.gov For instance, one member of a consortium may initiate the oxidation of 2,4-DNT to 4M5NC, while another member metabolizes the resulting intermediates. nih.gov

Another pathway involves the reduction of the nitro groups. Under aerobic conditions, Escherichia coli has been shown to metabolize 2,4-DNT through a reductive pathway, forming intermediates such as 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.gov A consortium of Bacillus species has also been shown to degrade 2,4-DNT. journalmrji.com

Microbial Degradation Pathways of 2,4-Dinitrotoluene:

| Pathway | Initial Step | Key Intermediates | Microorganism Example | Reference |

| Oxidative | Dioxygenase attack | 4-methyl-5-nitrocatechol (4M5NC), 2-hydroxy-5-methylquinone | Pseudomonas sp. | asm.org |

| Reductive | Nitro group reduction | 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene | Escherichia coli | nih.gov |

| Consortial | Interspecies metabolism | 4-methyl-5-nitrocatechol (4M5NC), 2-hydroxy-5-methylquinone | Variovorax paradoxus and Pseudomonas marginalis | nih.gov |

The enzymatic transformation of dinitrotoluene and related compounds is driven by specific enzymes that catalyze the initial steps of degradation. Dioxygenase enzymes are crucial in the oxidative degradation pathway of 2,4-DNT, catalyzing the incorporation of both atoms of molecular oxygen into the aromatic ring. asm.org Specifically, 2,4-dinitrotoluene dioxygenase has been identified and studied for its role in initiating the degradation of 2,4-DNT.

Nitroreductase enzymes are key players in the reductive pathways, catalyzing the reduction of nitro groups to amino groups. nih.gov The reduction of a nitro group on the aromatic ring increases the electron density, making the ring more susceptible to subsequent oxidative attack by other enzymes like dioxygenases. asm.org This interplay between reductive and oxidative enzymes can lead to more complete degradation of the compound. The genetic modification of plants to express bacterial enzymes involved in DNT degradation has also been explored as a phytoremediation strategy. nih.gov

Studies on Environmental Persistence and Remediation Strategies

Substituted nitroaromatic compounds are recognized for their environmental persistence, which stems from the stability of the benzene (B151609) ring and the electron-withdrawing nature of the nitro groups. nih.gov This characteristic makes them resistant to oxidative degradation. nih.gov Their extensive use in industrial applications has led to the contamination of soil and groundwater, posing risks to human health and ecosystems. nih.govasm.org

Environmental Persistence

The environmental persistence of compounds like this compound is influenced by a combination of biotic and abiotic factors.

Biodegradation: The susceptibility of nitroaromatic compounds to microbial degradation is a key factor in their environmental persistence.

Aerobic Biodegradation: Under aerobic conditions, mono- and dinitrotoluenes can be completely mineralized by various bacteria that utilize them as a source of carbon, nitrogen, and energy. cswab.orgslideshare.net However, the degradation rates can vary significantly. For instance, 2,4-dinitrotoluene (2,4-DNT) is more readily degraded than 2,6-dinitrotoluene (2,6-DNT). epa.govepa.gov Studies on DNT-contaminated soil have shown that indigenous microorganisms can transform these compounds into amino-nitro intermediates. epa.govepa.gov The presence of a bromine atom may increase the compound's recalcitrance, a common characteristic of halogenated organic compounds. mdpi.com

Anaerobic Biodegradation: In anaerobic environments, the primary degradation pathway for nitroaromatic compounds involves the reduction of the nitro groups to their corresponding amines. slideshare.netnih.gov While this transformation can occur, complete mineralization by a single anaerobic strain is uncommon. slideshare.net For example, under anaerobic conditions, approximately 80% of 1,3-dinitrobenzene was degraded in sewage sludge effluent over 28 days, compared to 40% under aerobic conditions.

Abiotic Degradation: Non-biological processes also contribute to the breakdown of substituted nitroaromatics in the environment.

Photolysis: Photodegradation is a significant pathway for the removal of dinitrotoluenes from oxygenated water. epa.govepa.gov The photolytic half-life of 1,3-dinitrobenzene in water has been reported to be 23 days. Simulated solar radiation has been shown to degrade 89% of 2,6-DNT in a seawater solution within 24 hours, with complete degradation after 72 hours. epa.govepa.gov The presence of other substances, such as humic acids, can act as sensitizers and accelerate the photolysis of compounds like 2,4-DNT. researchgate.net

The table below summarizes the degradation of analogous compounds under different conditions.

| Compound | Condition | Half-life/Degradation Rate | Reference |

| 2,6-Dinitrotoluene | Simulated solar radiation in seawater | 89% reduction in 24 hours, fully degraded in 72 hours | epa.govepa.gov |

| 1,3-Dinitrobenzene | Photolysis in water | 23 days | |

| 1,3-Dinitrobenzene | Anaerobic sewage sludge | ~80% degradation in 28 days | |

| 1,3-Dinitrobenzene | Aerobic sewage sludge | ~40% degradation in 28 days |

Remediation Strategies

A variety of technologies have been investigated for the remediation of sites contaminated with nitroaromatic compounds.

Bioremediation: This approach utilizes microorganisms to break down contaminants.

Bioaugmentation and Biostimulation: Involves the introduction of specific microorganisms (bioaugmentation) or the addition of nutrients to stimulate the activity of indigenous microbes (biostimulation). A field study on soil contaminated with TNT red water, which contains dinitrotoluene sulfonates, demonstrated that a combination of these techniques followed by phytoremediation resulted in removal efficiencies of 90.47% to 99.88% over two years. tandfonline.com

Composting: This method has been effective for treating soil contaminated with explosives like TNT, although its effectiveness for DNTs can be variable. cdc.gov

Phytoremediation: This strategy employs plants to remove, degrade, or stabilize environmental contaminants. johnshopkins.edu Plants can take up nitroaromatic compounds and metabolize them into less toxic substances. researchgate.net This approach has been successfully used in engineered wetlands to treat water contaminated with TNT. researchgate.net

Chemical and Physical Treatments:

Adsorption: Granular activated carbon is commonly used to treat munitions wastewater containing DNT, followed by incineration of the spent carbon. epa.gov

Advanced Oxidation Processes (AOPs): Technologies such as ozonation and UV radiation are employed to treat DNT contamination. epa.gov The photo-Fenton process, a type of AOP, has been shown to completely oxidize 2,4-DNT. researchgate.net

Chemical Reduction: Nanotechnology, specifically the use of nanoparticles for reductive chemical degradation, is an emerging technology for treating DNT in soil and groundwater. epa.gov

The following table provides an overview of remediation technologies for analogous nitroaromatic compounds.

| Remediation Technology | Target Compound(s) | Efficiency | Reference |

| Bioremediation (Bioaugmentation/Biostimulation) & Phytoremediation | Dinitrotoluene sulfonates | 90.47% - 99.88% removal in 2 years | tandfonline.com |

| Adsorption (Granular Activated Carbon) | Dinitrotoluene (DNT) | Common treatment for munitions wastewater | epa.gov |

| Advanced Oxidation Processes (Photo-Fenton) | 2,4-Dinitrotoluene (2,4-DNT) | Complete oxidation | researchgate.net |

| Phytoremediation | 2,4,6-Trinitrotoluene (TNT) | Effective in engineered wetlands | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-Bromo-5-methyl-2,4-dinitrobenzene, and how do reaction conditions influence yield?

Methodological Answer:

- Nitration and Bromination Sequence : Begin with toluene derivatives, where nitration at the 2- and 4-positions is guided by the methyl group’s activating effects. Subsequent bromination at the 5-position requires careful control of Lewis acid catalysts (e.g., FeBr₃) to avoid over-bromination.

- Temperature Sensitivity : Lower temperatures (0–5°C) during bromination reduce side reactions like meta-substitution, as seen in analogous bromonitrobenzene syntheses .

- Yield Optimization : Use HPLC or GC-MS to monitor intermediates. Typical yields range from 50–70%, with impurities often arising from incomplete nitration or halogen scrambling.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : The methyl group at position 1 appears as a singlet (~δ 2.5 ppm). Nitro groups deshield adjacent protons, causing splitting patterns in aromatic regions (δ 7.5–8.5 ppm). Bromine’s electronegativity shifts ¹³C signals for C-5 to ~δ 125 ppm .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 275 (C₇H₅BrN₂O₄⁺). Fragmentation patterns confirm loss of NO₂ (46 Da) and Br (79 Da).

- X-ray Crystallography : Resolves regiochemistry disputes, particularly when meta-substituted byproducts form .

Advanced Research Questions

Q. How do electronic effects of nitro and bromine groups influence regioselectivity in further functionalization?

Methodological Answer:

- Directing Effects : Nitro groups are strong meta-directors, while bromine is ortho/para-directing. Computational modeling (DFT) predicts preferential substitution at the 3-position due to resonance stabilization from nitro groups .

- Experimental Validation : Perform Suzuki couplings with boronic acids. Monitor regioselectivity via TLC and HPLC. For example, coupling at the 3-position yields >80% product under Pd(PPh₃)₄ catalysis .

- Contradiction Resolution : Conflicting reports on substitution sites can arise from solvent polarity (e.g., DMF vs. THF). Use deuterated solvents in NMR to track reaction pathways .

Q. What strategies mitigate competing side reactions during functional group interconversion?

Methodological Answer:

- Byproduct Analysis : Use LC-MS to identify common side products like dehalogenated nitrobenzenes or reduced amines. For example, over-reduction of nitro groups can occur with NaBH₄/CuCl₂ .

- Catalyst Screening : Transition metals (e.g., Pd/C, Ni) often mediate hydrogenolysis. Test under inert atmospheres to suppress bromine loss.

- Kinetic Control : Lower reaction temperatures (e.g., –20°C) stabilize intermediates in SNAr reactions, as demonstrated in chloro-dinitrobenzene studies .

Q. How can computational chemistry predict reactivity and stability of this compound derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries using B3LYP/6-31G* to map electrostatic potentials. Nitro groups create electron-deficient regions, favoring nucleophilic attacks at specific positions .

- Transition State Analysis : Identify energy barriers for bromine displacement. Compare with experimental kinetic data to validate models.

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction rates, aligning with empirical observations in DMSO vs. toluene .

Q. What are the challenges in scaling up synthesis while maintaining purity for biological assays?

Methodological Answer:

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency. Monitor crystal polymorphism via PXRD .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking. Nitro groups are prone to hydrolysis in basic conditions .

- Biological Compatibility : Ensure residual solvents (e.g., DCM, THF) are below ICH limits. Use LC-MS/MS for trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.